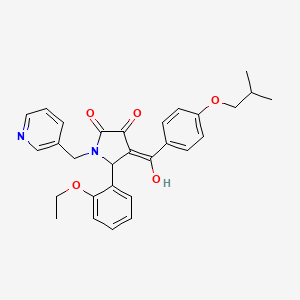![molecular formula C22H15NO3 B13374024 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is an organic compound with the molecular formula C22H15NO3 and a molecular weight of 341.36 g/mol This compound is characterized by its unique structure, which includes a quinoline core substituted with a furylvinyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-furylvinyl ketone with 4-phenylquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-[2-(2-Furyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 2-[2-(2-Furyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
Comparison: Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C22H15NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[(E)-2-(furan-2-yl)ethenyl]-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)21-19(13-12-16-9-6-14-26-16)23-18-11-5-4-10-17(18)20(21)15-7-2-1-3-8-15/h1-14H,(H,24,25)/b13-12+ |
Clé InChI |
QEYPXAKNFSXAJR-OUKQBFOZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CO4)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CO4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


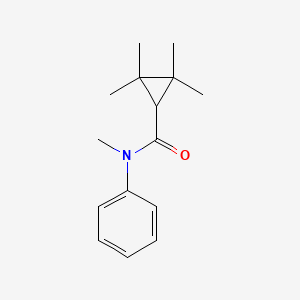
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
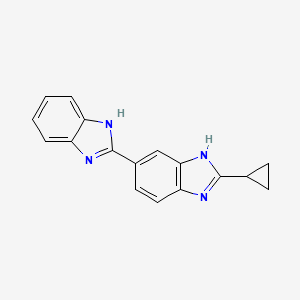
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
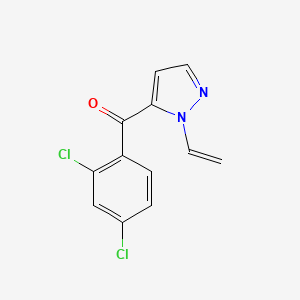
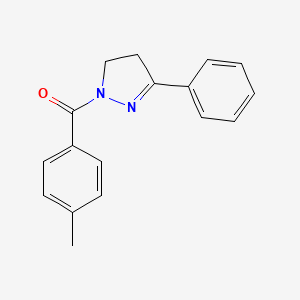
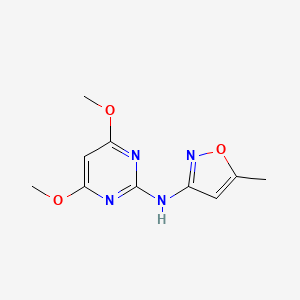
![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
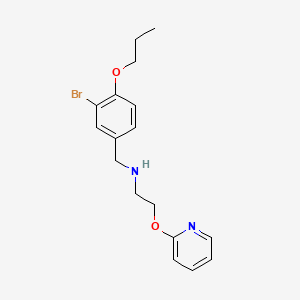
![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)
